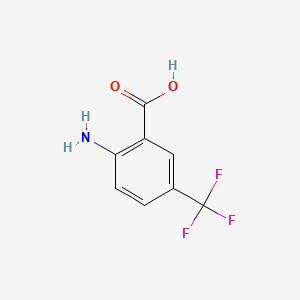

2-amino-5-(trifluoromethyl)benzoic Acid

Description

Significance of Aminobenzoic Acid Derivatives in Scientific Inquiry

Aminobenzoic acids are a class of compounds characterized by having both an amino group and a carboxyl group attached to a benzene (B151609) ring. mdpi.com This dual functionality makes them highly versatile building blocks in organic synthesis and medicinal chemistry. nih.gov The presence of both a basic amino group and an acidic carboxyl group allows for a wide range of chemical modifications, enabling the synthesis of diverse molecular architectures. nih.govacs.org

Historically and currently, aminobenzoic acid scaffolds are integral to the development of various therapeutic agents. nih.govmdpi.com For instance, para-aminobenzoic acid (PABA) is a well-known precursor in the biosynthesis of folate, a crucial vitamin, in many microorganisms. nih.govnih.gov This metabolic pathway has been a key target for antimicrobial drugs like sulfonamides, which act as competitive inhibitors of the enzyme that utilizes PABA. nih.gov Beyond antimicrobials, derivatives of aminobenzoic acids have been investigated for a multitude of potential therapeutic applications, including anticancer, anti-inflammatory, and local anesthetic properties. nih.govpharmacy180.comscholarsresearchlibrary.com The structural versatility of the aminobenzoic acid core allows researchers to systematically modify its properties to enhance interactions with biological targets. acs.org

The Role of Trifluoromethylation in Chemical and Biological Systems

Trifluoromethylation, the process of introducing a trifluoromethyl (-CF3) group into a molecule, is a widely used strategy in modern drug design and materials science. wikipedia.orghovione.com The trifluoromethyl group imparts unique and often beneficial properties to an organic compound due to the high electronegativity of the fluorine atoms. wikipedia.org

The introduction of a -CF3 group can significantly enhance the metabolic stability of a drug candidate. mdpi.com The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -CF3 group resistant to metabolic oxidation by enzymes in the body. mdpi.com This can lead to an increased half-life and improved pharmacokinetic profile of a therapeutic agent. mdpi.com

Furthermore, the trifluoromethyl group is highly lipophilic (fat-soluble), which can improve a molecule's ability to permeate biological membranes and reach its target. mdpi.comwechemglobal.com This modification of lipophilicity is a critical tool for optimizing the absorption and distribution of drug candidates. mdpi.com The -CF3 group is also a strong electron-withdrawing group, which can alter the acidity or basicity of nearby functional groups and influence how the molecule binds to its biological target. wikipedia.orgorientjchem.org Because of its size and electronic properties, the trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group, to fine-tune a molecule's biological activity. wikipedia.org

Overview of Research Trajectories for 2-Amino-5-(trifluoromethyl)benzoic Acid

Research involving this compound primarily positions it as a valuable intermediate and building block for organic synthesis. cymitquimica.com The compound itself is not typically the end-product of research but rather a starting material for constructing more complex, fluorinated molecules intended for evaluation in pharmaceutical and agrochemical discovery. cymitquimica.comrsc.org

The molecule's structure is key to its utility. It provides a pre-packaged scaffold containing three important chemical features:

An amino group , which can be modified to form amides, imines, or other nitrogen-containing structures.

A carboxylic acid group , which can be converted into esters, amides, or acid halides.

A trifluoromethyl group on the aromatic ring, which imparts the desirable properties of metabolic stability and altered electronic character discussed previously. cymitquimica.com

One documented application is its use in the synthesis of 2-amino-5-(trifluoromethyl)benzaldehyde. biosynth.com This demonstrates its role as a precursor to other specialized chemical reagents. The research trajectory for this compound is therefore focused on its incorporation into larger, novel molecules where the specific arrangement of its functional groups is required to achieve a desired chemical structure or biological activity.

Chemical and Physical Properties

Below is a table summarizing the key identifiers and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 83265-53-6 nih.gov |

| Molecular Formula | C₈H₆F₃NO₂ nih.gov |

| Molecular Weight | 205.13 g/mol biosynth.com |

| Melting Point | 141-146 °C chemsrc.comfishersci.ca |

| Physical Form | Solid, white crystalline powder biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCQUPLYYXSPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440353 | |

| Record name | 2-amino-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83265-53-6 | |

| Record name | 2-amino-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of 2 Amino 5 Trifluoromethyl Benzoic Acid

Established Synthetic Routes for 2-Amino-5-(trifluoromethyl)benzoic Acid

The synthesis of this compound can be achieved through several strategic pathways, often involving the modification of functional groups on a pre-existing benzene (B151609) ring or the introduction of key moieties in a controlled manner.

Synthesis from Related Benzoic Acid Precursors

The modification of existing benzoic acid derivatives is a common strategy. This approach leverages commercially available or easily synthesized precursors, transforming them through a series of reactions. For instance, a precursor like 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294) can be converted to the corresponding benzoic acid, which then undergoes further functional group manipulation to introduce the amino group. nih.gov The key advantage of this method is the pre-set arrangement of the trifluoromethyl and carboxyl groups, simplifying the regiochemical challenges of the synthesis.

Approaches Involving Nitro-Group Reduction to the Amino Functionality

A widely employed and reliable method for installing an amino group on an aromatic ring is through the reduction of a nitro group. beilstein-journals.org This strategy involves the synthesis of a precursor such as 2-nitro-5-(trifluoromethyl)benzoic acid. The subsequent reduction of the nitro group is a fundamental transformation in organic synthesis and can be accomplished using various reagents. beilstein-journals.orgresearchgate.net

Common reduction methods include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This method is often clean and efficient.

Metal-Acid Systems: Classic reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for this transformation.

Other Reducing Agents: Agents like sodium dithionite (B78146) or trichlorosilane (B8805176) can also be utilized for the chemoselective reduction of the nitro group. beilstein-journals.org

This two-step process of nitration followed by reduction is a cornerstone for preparing anilines from aromatic precursors. beilstein-journals.org

Strategies for Introducing the Trifluoromethyl Moiety

The trifluoromethyl (-CF₃) group is crucial for modulating the electronic and steric properties of molecules. mdpi.com Its introduction onto the aromatic ring is a key step in synthesizing the target compound if the starting material does not already contain it. Significant research has been dedicated to developing efficient trifluoromethylation methods. mdpi.com

Strategies for this transformation include:

Transition-Metal-Catalyzed Cross-Coupling: Palladium or copper catalysts are often used to couple an aryl halide or boronic acid with a trifluoromethyl source, such as trifluoromethyl copper reagents. mdpi.com

Direct Trifluoromethylation: Methods using reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), often called the Ruppert-Prakash reagent, in the presence of an activator, can directly introduce the -CF₃ group onto the aromatic ring or transform a carboxylic acid into a trifluoromethyl ketone, which can then be further modified. organic-chemistry.orgbeilstein-journals.org

From Trichloromethyl Groups: A classic approach involves the fluorination of a trichloromethyl (-CCl₃) substituted precursor using fluorinating agents like antimony trifluoride (Swarts reaction) or anhydrous hydrogen fluoride. guidechem.comgoogle.com

The choice of method depends on the available precursors and the compatibility of other functional groups present in the molecule.

Table 1: Overview of Synthetic Strategies

| Strategy | Key Transformation | Common Reagents/Precursors | Reference |

|---|---|---|---|

| Nitro-Group Reduction | -NO₂ → -NH₂ | H₂, Pd/C; Sn, HCl; HSiCl₃ | beilstein-journals.org |

| Trifluoromethylation | Ar-H → Ar-CF₃ | TMSCF₃; CuCF₃; HCF₃ | mdpi.comorganic-chemistry.orgbeilstein-journals.org |

| Halogen Exchange | Ar-CCl₃ → Ar-CF₃ | HF, Catalyst | google.com |

Multi-step Synthesis Design and Optimization

The production of this compound typically involves a multi-step sequence. Optimizing this entire process is critical for efficiency, yield, and sustainability, particularly in industrial applications. Modern synthetic chemistry increasingly employs techniques like continuous flow synthesis to enhance control over reaction conditions and improve safety. researchgate.netwhiterose.ac.uk

Optimization considerations include:

Telescoped Reactions: Combining multiple reaction steps into a single continuous process without isolating intermediates can significantly reduce waste and processing time. nih.gov

Process Analytical Technology (PAT): Real-time monitoring of reactions using techniques like NMR, IR, or HPLC allows for precise control and rapid optimization of parameters such as temperature, pressure, and stoichiometry. researchgate.net

Catalyst Selection: Choosing the right catalyst can improve yield, reduce reaction times, and minimize side product formation.

These optimization strategies aim to create a more efficient and greener synthesis route by minimizing unit operations and maximizing throughput. whiterose.ac.uk

Regioselective Synthesis Considerations

Controlling the substitution pattern on the benzene ring is paramount to selectively produce the desired this compound isomer. The directing effects of the substituents play a crucial role in determining the position of incoming groups during aromatic substitution reactions.

For example, in a precursor molecule, an amino group is strongly activating and ortho-, para-directing, while a carboxylic acid and a trifluoromethyl group are deactivating and meta-directing. The synthesis must be designed to leverage these electronic properties to install the functional groups in the correct 1,2,5-positions. A common strategy involves introducing the groups in a specific order or using blocking groups to prevent reactions at undesired positions, ensuring high regioselectivity. researchgate.netbeilstein-journals.org

Chemical Transformations and Reaction Mechanisms

The dual functionality of this compound, possessing both an amino group and a carboxylic acid group, makes it a valuable building block for synthesizing more complex molecules.

The aromatic amine can undergo reactions such as:

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures converts the amino group into a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer or related reactions.

Amide Formation: The amino group can react with acyl chlorides or acid anhydrides to form amides.

Schiff Base Formation: It can react with aromatic aldehydes through nucleophilic addition to the carbonyl carbon, followed by dehydration, to form a Schiff base (imine). biosynth.com

The carboxylic acid group can participate in reactions including:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester.

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acid chloride.

Amide Formation: The carboxylic acid (or its activated acid chloride form) can react with an amine, often facilitated by coupling agents like EDC, to form an amide. researchgate.net

These transformations highlight the utility of this compound as a scaffold for constructing a diverse range of chemical structures.

Reactivity of the Carboxylic Acid Group in this compound

The carboxylic acid group (-COOH) is a key functional group in this compound, dictating a significant portion of its chemical behavior. This group can undergo reactions typical of carboxylic acids, primarily involving the acidic proton and the electrophilic carbonyl carbon.

Esterification Reactions

Esterification is a fundamental reaction of carboxylic acids, and this compound is no exception. This process involves the conversion of the carboxylic acid to an ester in the presence of an alcohol and typically an acid catalyst. The general mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water.

A common method for esterification is the Fischer esterification, which involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. For instance, the reaction of this compound with methanol (B129727) would yield methyl 2-amino-5-(trifluoromethyl)benzoate.

Alternative methods for esterification that can be applied to this compound include reactions with orthoesters, such as triethyl orthoacetate, which can concurrently lead to N-acetylation of the amino group under neutral conditions. nih.gov Another approach involves the use of dehydrating agents like 4-trifluoromethylbenzoic anhydride (B1165640) (TFBA) in what is known as the Shiina esterification, which can proceed under either acidic or basic conditions depending on the catalyst used. wikipedia.org

Table 1: Examples of Esterification Reactions

| Reactant | Reagent/Catalyst | Product |

| This compound | Methanol, H₂SO₄ | Methyl 2-amino-5-(trifluoromethyl)benzoate |

| This compound | Ethanol, DCC, DMAP | Ethyl 2-amino-5-(trifluoromethyl)benzoate |

This table presents plausible esterification reactions based on general chemical principles.

Amide Bond Formation

The formation of an amide bond is another crucial reaction of the carboxylic acid group in this compound. This reaction involves the coupling of the carboxylic acid with an amine, resulting in the formation of an amide and a molecule of water. Due to the lower reactivity of carboxylic acids towards amines compared to acid chlorides or anhydrides, this transformation often requires the use of coupling agents. nih.govmdpi.com

Common coupling agents used for amide bond formation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). These reagents activate the carboxylic acid by forming a highly reactive intermediate that is readily attacked by the amine.

Recent advancements have also explored the use of boronic acid catalysts, such as 3,5-bis(trifluoromethyl)phenylboronic acid, to facilitate direct amide formation under dehydrative conditions. rsc.orgresearchgate.net Flow chemistry methodologies have also been developed to streamline amide bond formation, offering advantages in terms of reaction time and suppression of side reactions like racemization. nih.gov

Table 2: Reagents for Amide Bond Formation

| Coupling Reagent | Additive |

| Dicyclohexylcarbodiimide (DCC) | N-Hydroxysuccinimide (NHS) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | Diisopropylethylamine (DIPEA) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Diisopropylethylamine (DIPEA) |

Reactions Involving the Amino Group

The amino group (-NH₂) in this compound is a nucleophilic center and can participate in a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.

Nucleophilic Reactivity

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. This allows it to react with a range of electrophiles. For example, the amino group can undergo N-alkylation, N-acylation, and reactions with carbonyl compounds to form imines (Schiff bases). biosynth.com

The nucleophilicity of the amino group is somewhat modulated by the electron-withdrawing trifluoromethyl group on the aromatic ring. While the amino group is an activating, ortho-, para-directing group through resonance, the strong inductive effect of the trifluoromethyl group deactivates the ring, which can indirectly influence the reactivity of the amino group.

Derivatization Strategies

The amino group is a common site for derivatization to modify the properties of the molecule or to introduce new functionalities. Derivatization strategies often involve converting the amino group into a different functional group that can then undergo further reactions.

One common derivatization is the formation of amides through reaction with acyl chlorides or anhydrides. For example, reaction with acetyl chloride would yield N-acetyl-2-amino-5-(trifluoromethyl)benzoic acid. Another strategy involves reaction with sulfonyl chlorides to form sulfonamides.

Derivatization is also a key step in analytical methods for the detection and quantification of amino acids and other amino-containing compounds. nih.govrsc.org Reagents such as 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent) or dansyl chloride are used to label the amino group, allowing for detection by techniques like HPLC. Microwave-assisted derivatization has been shown to be an efficient method for this purpose. nih.gov

Table 3: Common Derivatizing Reagents for Amino Groups

| Reagent | Resulting Functional Group |

| Acyl Halides (e.g., Acetyl chloride) | Amide |

| Acid Anhydrides (e.g., Acetic anhydride) | Amide |

| Sulfonyl Chlorides (e.g., Tosyl chloride) | Sulfonamide |

| Isocyanates | Urea |

| 1-Fluoro-2,4-dinitrobenzene (DNFB) | Dinitrophenyl (DNP) amine |

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring in this compound. mdpi.comnih.gov Its effect is primarily due to the strong inductive effect of the highly electronegative fluorine atoms. vaia.comvaia.com

This strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution reactions. vaia.comminia.edu.eg By pulling electron density away from the ring, the trifluoromethyl group makes the ring less nucleophilic and therefore less reactive towards electrophiles. vaia.com

Furthermore, the trifluoromethyl group is a meta-directing group in electrophilic aromatic substitution. vaia.comvaia.com When an electrophile attacks the aromatic ring, the intermediate carbocation (arenium ion) is most stable when the positive charge is not located on the carbon atom bearing the electron-withdrawing trifluoromethyl group. The resonance structures for ortho and para attack place a positive charge adjacent to the -CF₃ group, which is highly destabilizing. In contrast, meta attack avoids this unfavorable arrangement, making it the preferred pathway. vaia.com

The presence of the amino group, an activating and ortho-, para-directing group, complicates the regiochemical outcome of electrophilic aromatic substitution on this molecule. The directing effects of the amino and trifluoromethyl groups are in opposition. The outcome of such a reaction would depend on the specific reaction conditions and the nature of the electrophile.

Table 4: Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -NH₂ | -I (weak) | +R (strong) | Activating | Ortho, Para |

| -COOH | -I (moderate) | -R (moderate) | Deactivating | Meta |

| -CF₃ | -I (strong) | -R (weak) | Deactivating | Meta |

Nucleophilic Substitution Reactions on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings. However, these reactions are contingent on specific electronic requirements within the substrate. Principally, the aromatic ring must be rendered electron-deficient to be susceptible to attack by a nucleophile. This is typically achieved by the presence of potent electron-withdrawing groups. Furthermore, a suitable leaving group must be present on the aromatic ring to be displaced by the incoming nucleophile.

In the case of this compound, the aromatic ring is substituted with three distinct functional groups: an amino (-NH2) group, a trifluoromethyl (-CF3) group, and a carboxylic acid (-COOH) group. The interplay of the electronic effects of these substituents dictates the reactivity of the aromatic ring towards nucleophiles.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which deactivates the benzene ring towards electrophilic attack and conversely activates it for nucleophilic attack. Similarly, the carboxylic acid group is also electron-withdrawing. These effects would theoretically make the aromatic ring more susceptible to nucleophilic substitution.

However, the amino group is a powerful electron-donating group by resonance. This effect significantly increases the electron density of the aromatic ring, thereby deactivating it towards nucleophilic attack. The strong activating nature of the amino group for electrophilic substitution conversely makes it strongly deactivating for nucleophilic substitution. The electron-donating effect of the amino group generally overrides the electron-withdrawing effects of the trifluoromethyl and carboxylic acid groups, rendering the aromatic ring of this compound resistant to typical nucleophilic aromatic substitution reactions.

Moreover, for a nucleophilic aromatic substitution to occur, a good leaving group, such as a halide or a nitro group, is typically required to be present on the ring. In the structure of this compound, there are no such leaving groups attached to the aromatic ring.

For nucleophilic substitution to be feasible on a similar aromatic scaffold, the ring would need to be further activated, for instance, by the presence of an additional strongly electron-withdrawing group like a nitro group, and must contain a viable leaving group. For example, derivatives such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid are known to be precursors in synthetic pathways that involve nucleophilic attack, although not always directly on the ring. In such cases, the combined electron-withdrawing effects of the nitro, trifluoromethyl, and chloro substituents make the aromatic system sufficiently electron-poor to react with nucleophiles.

Due to the electronic characteristics of the substituents and the absence of a suitable leaving group, there are no reported examples of direct nucleophilic substitution on the aromatic ring of this compound under standard SNAr conditions in the scientific literature. Consequently, a data table of such reactions cannot be provided.

Biological Activities and Mechanisms of Action of 2 Amino 5 Trifluoromethyl Benzoic Acid and Its Derivatives

Enzyme Modulation and Inhibition Studies

Derivatives of 2-amino-5-(trifluoromethyl)benzoic acid have been investigated for their ability to interact with and inhibit various enzymes, playing a crucial role in cellular signaling and pathological processes.

Kinase Enzyme Inhibition

The this compound scaffold has been incorporated into more complex molecules to explore their potential as kinase inhibitors. Kinases are pivotal enzymes in cell signaling, and their dysregulation is a hallmark of diseases like cancer.

Derivatives such as aminoisoquinoline benzamides have been shown to potently inhibit FMS-like tyrosine kinase 3 (FLT3) and Src-family kinases. nih.gov Specifically, certain 4-substituted aminoisoquinoline benzamides demonstrate inhibitory activity against both wild-type FLT3 and its mutated forms, which are implicated in acute myeloid leukemia (AML). nih.gov For instance, a derivative incorporating a 1-methyl-4-(2-[trifluoromethyl]benzyl)piperazine group showed potent inhibition of FLT3-driven AML cell proliferation. nih.gov

Furthermore, benzamide (B126) derivatives of this compound have been evaluated as potential anticancer agents targeting receptor tyrosine kinases. nih.gov Studies have shown that analogues incorporating a (trifluoromethyl)benzene ring can exhibit potent inhibitory activity against the epidermal growth factor receptor (EGFR). nih.gov For example, certain derivatives demonstrated over 90% inhibition of EGFR at a concentration of 10 nM. nih.gov

| Derivative Class | Target Kinase | Biological Effect | Reported Inhibition |

|---|---|---|---|

| Aminoisoquinoline Benzamides | FLT3, Src-family | Inhibition of FLT3-driven AML cell proliferation | Potent inhibition observed |

| 4-(Arylaminomethyl)benzamides | EGFR | Potent inhibitory activity | 91-92% inhibition at 10 nM |

Cyclooxygenase (COX) Enzyme Inhibition

Derivatives of this compound, particularly N-aryl anthranilic acids, have been studied for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. sciepub.com COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. brieflands.com Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. brieflands.comnih.gov

Structure-activity relationship studies on N-aryl anthranilic acid derivatives have shown that substitution on the N-aryl ring influences their anti-inflammatory activity. sciepub.com For instance, in one study, the order of activity for monosubstituted derivatives in a UV erythema assay was generally 3' > 2' > 4', with the trifluoromethyl group being particularly potent. sciepub.com The NH moiety of the anthranilic acid core appears to be crucial for activity, as its replacement with other functional groups significantly reduces the inhibitory effect. sciepub.com

| Derivative Class | Target Enzyme | Key Structural Feature for Activity |

|---|---|---|

| N-aryl anthranilic acids | COX-1 and COX-2 | Intact NH group of the anthranilic acid |

| N-aryl anthranilic acids | COX-2 (selectivity) | Substitution pattern on the N-aryl ring |

Interactions with Microsomal Prostaglandin (B15479496) E Synthase-1

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway and represents a promising target for anti-inflammatory therapies. acs.orgnih.gov Inhibition of mPGES-1 offers a more targeted approach to reducing PGE2 production compared to non-selective NSAIDs. rsc.org

Derivatives of this compound have been incorporated into scaffolds designed to inhibit mPGES-1. For example, a study on aminobenzothiazole derivatives showed that the introduction of a 4-fluoro-2-(trifluoromethyl)phenyl moiety as an acyl group improved mPGES-1 inhibitory activity. acs.org This highlights the potential of the trifluoromethylphenyl group, a feature of this compound, in the design of mPGES-1 inhibitors.

Modulation of Metabolic Pathways

The metabolism of amino acids is a critical process for cell growth and proliferation, and it is often reprogrammed in cancer cells. frontiersin.orgnih.gov While direct studies on the effect of this compound on metabolic pathways are limited, the structural similarity of this compound to other metabolic modulators suggests a potential for such activity. The metabolic fate of substituted benzoic acids, including those with trifluoromethyl groups, has been studied, revealing that they primarily undergo phase II metabolism through glucuronidation or glycine (B1666218) conjugation. researchgate.net The specific pathway is influenced by the physicochemical properties of the substituents on the benzoic acid ring. researchgate.net

Anti-inflammatory Properties and Investigation of Related Mechanisms

The anti-inflammatory potential of derivatives of this compound has been a significant area of investigation. This activity is often linked to the inhibition of enzymes in the arachidonic acid cascade, such as COX and mPGES-1. sciepub.comacs.org

N-substituted anthranilic acid derivatives, for which this compound is a parent structure, have demonstrated anti-inflammatory effects in various in vivo models. nih.gov For example, certain newly synthesized N-substituted anthranilic acid derivatives have shown potent anti-inflammatory activity in carrageenan-induced edema in rats, with some compounds exhibiting greater efficacy than the standard drug phenylbutazone. nih.gov The mechanism of action is believed to involve the inhibition of prostaglandin synthesis.

Furthermore, molecular therapy with derivatives of aminobenzoic acid has been shown to inhibit tumor growth and metastasis in preclinical models of bladder cancer through the inhibition of TNFα/NFΚB and iNOS/NO signaling pathways, which are critical in inflammation and cancer progression. nih.gov

Antimicrobial Efficacy and Underlying Mechanisms

Derivatives of this compound have also been explored for their antimicrobial properties. These derivatives are often synthesized as Schiff bases or metal complexes to enhance their biological activity.

Schiff bases, formed by the condensation of an amino group with an aldehyde or ketone, are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial effects. nih.govresearchgate.net The imine or azomethine group is crucial for their biological action. biotech-asia.org 2-amino-5-(trifluoromethyl)benzaldehyde, a derivative of the title compound, can be used to synthesize Schiff bases which have shown potential antimicrobial activity. ijmrsti.com For instance, Schiff bases derived from related structures have demonstrated activity against various bacterial and fungal strains. nih.govmdpi.com

The antimicrobial activity of these derivatives can be further enhanced through complexation with metal ions. researchgate.netresearchgate.netnih.gov Metal complexes of Schiff bases derived from amino acids have shown improved antibacterial and antifungal effects compared to the free ligands. ijmrsti.commdpi.com This enhancement is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane.

| Derivative Class | Type of Activity | Proposed Mechanism of Action |

|---|---|---|

| Schiff Bases | Antibacterial, Antifungal | Interaction with cellular targets via the imine group |

| Metal Complexes | Enhanced Antibacterial and Antifungal | Increased lipophilicity and penetration of microbial cell membranes |

Antibacterial Activity

Research into the antibacterial properties of anthranilic acid derivatives has revealed that modifications to the core structure can lead to significant antimicrobial effects. While studies focusing specifically on this compound are limited, research on related compounds provides insight into the potential antibacterial activity of this class of molecules.

A study on the antimicrobial activity of various anthranilic acid derivatives demonstrated that several compounds exhibit notable antibacterial action. Among the synthesized derivatives, anthranilohydrazide, 3,4-dihydro-4-oxo-1,2,3-benzotriazine, a triazine-beta-naphthol adduct, and N-phenyl anthranilic acid were found to have significant antibacterial properties. nih.gov

Furthermore, the introduction of a trifluoromethylphenyl group into other heterocyclic structures has been shown to produce potent antibacterial agents. A series of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives were synthesized and evaluated for their antimicrobial capabilities. Several of these compounds were effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, a derivative with a trifluoromethyl substitution demonstrated a minimum inhibitory concentration (MIC) value of 3.12 μg/mL against an MRSA strain. nih.gov These findings suggest that the trifluoromethylphenyl moiety, a key feature of this compound, can be a crucial component in designing new antibacterial compounds.

The following table summarizes the antibacterial activity of a selection of N-(trifluoromethyl)phenyl substituted pyrazole derivatives against various bacterial strains.

| Compound | Substitution Pattern | Bacterial Strain | MIC (μg/mL) |

|---|---|---|---|

| Derivative 1 | Trifluoromethyl | MRSA | 3.12 |

| Derivative 2 | Difluoro | MRSA | 6.25 |

| Derivative 3 | Dichloro | S. aureus | 1.56 |

| Derivative 4 | Chlorofluoro | Enterococcus spp. | 1.56 |

| Derivative 5 | Bromo and Trifluoromethyl | S. aureus | <1 |

Antifungal Activity

The antifungal potential of 2-aminobenzoic acid (anthranilic acid) and its derivatives has been an area of active investigation. These compounds are being explored for their ability to combat various fungal pathogens, including clinically relevant species like Candida albicans.

Recent research has demonstrated that derivatives of 2-aminobenzoic acid can exhibit significant antifungal effects. A study focusing on their activity against a fluconazole-resistant clinical isolate of C. albicans found that certain derivatives could effectively inhibit both planktonic growth and biofilm formation. nih.gov The mechanism of action appeared to involve the downregulation of genes crucial for hyphal growth and adhesion, such as HWP1, as well as genes involved in ergosterol (B1671047) biosynthesis (ERG11) and cell wall integrity. nih.gov

Additionally, broader studies on benzoic acid derivatives have identified key structural features that contribute to antifungal activity. By targeting fungal-specific enzymes like CYP53, researchers have been able to design benzoic acid-derived compounds with improved efficacy against fungi such as Cochliobolus lunatus and Aspergillus niger. nih.gov While none of the initially tested anthranilic acid derivatives showed significant antifungal effects in one study, this highlights the importance of specific structural modifications in determining antifungal potency. nih.gov

The following table presents data on the antifungal activity of selected 2-aminobenzoic acid derivatives against C. albicans.

| Compound | Effect on C. albicans | Noted Mechanism |

|---|---|---|

| Derivative A | Dose-dependent reduction in metabolic activity | Downregulation of HWP, ERG11, and ASL3 genes |

| Derivative B | Synergistic effect with Fluconazole | Inhibition of biofilm formation |

| Derivative C | Moderate reduction in metabolic activity | Not specified |

| Derivative D | Reduction in metabolic activity at higher concentrations | Not specified |

Antimycobacterial Activity of Related Compounds

Derivatives of anthranilic acid have been identified as a promising class of compounds in the search for new antitubercular agents. Research has focused on their ability to inhibit essential enzymes in Mycobacterium tuberculosis and to disrupt the bacterial cell.

One line of investigation has targeted MabA (FabG1), a crucial enzyme in the FAS-II pathway responsible for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. nih.govresearchgate.net A fluorinated analog of anthranilic acid was shown through NMR experiments to bind directly to MabA. nih.gov However, further studies revealed that the antimycobacterial effect of these compounds is not solely due to MabA inhibition. It was discovered that these derivatives can affect other targets within the mycobacterial cell. nih.gov

A significant finding is that the carboxylic acid moiety of the anthranilic acid derivatives appears to be responsible for their antituberculous activity by inducing intrabacterial acidification. nih.gov This disruption of the internal pH of the bacteria represents an alternative mechanism of action. Transcriptomic profiling of M. tuberculosis in response to one of the anthranilic acid derivatives showed a response similar to that induced by salicylic (B10762653) acid, further supporting a mechanism that goes beyond simple enzyme inhibition. nih.gov The minimum inhibitory concentration (MIC90) for some of these compounds against M. tuberculosis H37Rv was found to be in the range of 100 to 300 µM. nih.gov

Research into Anticancer Potential

The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance the pharmacological properties of a molecule, such as metabolic stability and lipophilicity. nih.gov This has led to research into trifluoromethyl-containing compounds, including derivatives of this compound, for their potential as anticancer agents.

One area of research has focused on synthesizing novel thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which are analogs of purines and have shown potential as anticancer drugs. By incorporating a trifluoromethyl group at the 5-position of this scaffold, researchers have developed a series of compounds with antiproliferative activity. nih.gov These compounds were tested against several human cancer cell lines, including melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT). nih.gov

One of the most active compounds in this series was 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, which demonstrated significant cytotoxic effects, particularly against melanoma cell lines, with IC50 values of 24.4 µM for C32 and 25.4 µM for A375 cells. nih.gov

The table below shows the in vitro anticancer activity of a selected thiazolo[4,5-d]pyrimidine derivative.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (C32) | 24.4 |

| Melanoma (A375) | 25.4 | |

| Breast Cancer (MCF-7/WT) | >100 | |

| Prostate Cancer (DU145) | >100 |

Role in Cancer Therapeutics via Metabolic Pathway Modification

Cancer cells exhibit altered metabolic pathways, a phenomenon known as metabolic reprogramming, to support their rapid growth and proliferation. nih.govnih.gov One of the key areas of this reprogramming is amino acid metabolism. nih.govnih.gov Cancer cells often become dependent on specific amino acids, such as glutamine, for energy production and as building blocks for biosynthesis. nih.gov This "addiction" to certain amino acids presents a potential vulnerability that can be targeted for therapeutic intervention. nih.gov

As this compound is a synthetic amino acid analog, it holds the potential to interfere with these altered metabolic pathways. By mimicking natural amino acids, such compounds could theoretically be taken up by cancer cells through amino acid transporters, which are often upregulated in tumors. nih.gov Once inside the cell, an amino acid analog could disrupt metabolic processes in several ways:

Competitive Inhibition: It could compete with natural amino acids for the active sites of enzymes involved in key metabolic pathways, such as the tricarboxylic acid (TCA) cycle or nucleotide synthesis, thereby inhibiting these processes. nih.gov

Disruption of Signaling: Amino acid levels are sensed by cells through pathways like the mTORC1 signaling pathway, which regulates cell growth and proliferation. nih.gov An analog could potentially dysregulate these sensing mechanisms, leading to inappropriate cellular responses.

Generation of Toxic Metabolites: The analog could be incorporated into metabolic pathways, leading to the production of non-functional or toxic products that could induce cell death.

Targeting amino acid metabolism is an emerging strategy in cancer therapy. nih.gov While direct evidence for this compound's role in modifying cancer metabolic pathways is not yet established, its structure as an amino acid analog suggests it is a candidate for investigation in this context.

Molecular Interactions with Biological Targets

Binding Affinity with Enzymes and Receptors

The specific molecular interactions of this compound with biological targets are a subject of ongoing research. However, literature associated with this compound points towards a significant interaction with a major class of receptors.

A study published in Nature Chemical Biology identified an allosteric modulator that binds to a conformational hub in the beta2 adrenergic receptor. nih.gov This research is linked to this compound, suggesting its potential role as such a modulator. nih.gov Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, and in doing so, they can alter the receptor's affinity for its natural ligand or its downstream signaling. The beta2 adrenergic receptor is a G-protein coupled receptor (GPCR) that is a target for drugs used to treat conditions like asthma and cardiovascular disease. The ability of a compound like this compound to act as an allosteric modulator on such a receptor would be a significant finding, opening up new avenues for therapeutic development.

Influence of the Trifluoromethyl Group on Lipophilicity and Cellular Permeation

Lipophilicity, often quantified by the logarithm of the partition coefficient (log P), describes a compound's ability to dissolve in fats, oils, and other non-polar solvents. For a drug to be effective, it must often cross lipid-based cell membranes to reach its target. The trifluoromethyl group generally increases the lipophilicity of a molecule. The Hansch lipophilicity parameter (π) for the -CF3 group is +0.88, indicating its lipophilic nature. This increased lipophilicity can enhance a molecule's ability to partition into and diffuse across biological membranes.

A prominent example of this principle is the antidepressant fluoxetine, where the presence of a trifluoromethyl group significantly boosts its lipophilicity. This enhancement improves its permeability across the blood-brain barrier, which is crucial for its therapeutic action. The strong carbon-fluorine bonds within the -CF3 group also contribute to increased metabolic stability, protecting the molecule from enzymatic degradation and thereby improving its pharmacological profile.

However, the relationship between trifluorination and lipophilicity is nuanced and depends on the specific molecular context. The position of the -CF3 group within the molecule is crucial. Studies on aliphatic alcohols have shown that trifluorination in the alpha-position strongly enhances lipophilicity. In contrast, when the group is located at more distant positions (delta- or epsilon-), the resulting compounds can become considerably more hydrophilic than their non-fluorinated counterparts. This effect is largely attributed to the powerful electron-withdrawing inductive effect of the -CF3 group, which can alter the acidity and basicity of nearby functional groups.

| Compound | Log P (Experimental) | Reference Compound | Log P (Experimental) |

|---|---|---|---|

| This compound | 2.3 | 2-Aminobenzoic acid | 1.21 |

| (Trifluoromethyl)benzene | 2.28 | Toluene | 2.73 |

| 2-Amino-5-chlorobenzoic acid | 1.6 | 2-Aminobenzoic acid | 1.21 |

Hydrogen Bonding and Ionic Interactions with Biomolecules

The biological activity of this compound is fundamentally governed by its ability to form specific non-covalent interactions with its biological targets, such as proteins and enzymes. The molecule's distinct functional groups—the carboxylic acid, the amino group, and the trifluoromethyl group—provide multiple points of contact for hydrogen bonding and ionic interactions.

Hydrogen Bonding: Hydrogen bonds are crucial for the specific recognition and binding of a ligand to a receptor. In this compound, several groups can participate in these interactions:

Carboxylic Acid (-COOH): This group is a versatile hydrogen bond participant. The hydroxyl proton (-OH) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor.

Amino Group (-NH2): The two protons on the amino group allow it to function as a strong hydrogen bond donor.

Trifluoromethyl Group (-CF3): Due to the high electronegativity of fluorine, the fluorine atoms can act as weak hydrogen bond acceptors. frontiersin.orgnih.gov Crystal structure analyses of similar molecules, such as 2-amino-5-fluorobenzoic acid, have confirmed the potential for weak N-H···F hydrogen bonds. nih.govresearchgate.net

Furthermore, the molecule can form an intramolecular hydrogen bond between the amino group's proton and the oxygen of the adjacent carboxylic acid group, which can influence its conformation and binding properties. nih.govresearchgate.net

Ionic Interactions: At physiological pH, the functional groups of this compound can exist in ionized states, enabling strong electrostatic or ionic interactions.

The carboxylic acid group is typically deprotonated to form a negatively charged carboxylate ion (-COO-).

The amino group can be protonated to form a positively charged ammonium (B1175870) ion (-NH3+).

These charged moieties can form powerful ionic bonds, or salt bridges, with oppositely charged amino acid residues on the surface or in the binding pocket of a protein. libretexts.org For instance, the carboxylate anion could interact favorably with positively charged residues like lysine (B10760008) or arginine, while the ammonium cation could bind to negatively charged residues such as aspartate or glutamate. These ionic interactions are critical for anchoring the molecule to its biological target and are often a primary determinant of binding affinity. libretexts.org

| Functional Group | Potential Hydrogen Bonding Role | Potential Ionic Interaction Role |

|---|---|---|

| Carboxylic Acid (-COOH) | Donor (from -OH), Acceptor (from C=O) | Anionic (as -COO⁻) |

| Amino Group (-NH₂) | Donor | Cationic (as -NH₃⁺) |

| Trifluoromethyl Group (-CF₃) | Weak Acceptor | None |

Structure Activity Relationship Sar Studies of 2 Amino 5 Trifluoromethyl Benzoic Acid Derivatives

Impact of the Trifluoromethyl Group on Bioactivity

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of its three fluorine atoms. quora.com This strong inductive effect pulls electron density away from the benzoic acid ring and, consequently, from the carboxylic acid group. ontosight.ai This withdrawal of electron density stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. quora.comlibretexts.org For instance, p-(trifluoromethyl)benzoic acid has a pKa of 3.6, making it a stronger acid than benzoic acid, which has a pKa of 4.19. libretexts.orgpressbooks.pub This modulation of acidity can be crucial for the compound's biological activity, as the ionization state of the carboxylic acid group can influence its ability to bind to target proteins and participate in hydrogen bonding interactions. researchgate.net

Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. ontosight.ai The trifluoromethyl group is known to enhance the lipophilicity of molecules. mdpi.comontosight.ai This increased lipophilicity can improve the compound's ability to cross cellular membranes, which are primarily composed of lipids, thereby enhancing its penetration into tissues and cells to reach its biological target. ontosight.ai The introduction of fluorine atoms can significantly affect a compound's lipid solubility and metabolic stability. ontosight.ai

Influence of Aromatic Substituents on Biological Potency and Selectivity

The biological activity of 2-amino-5-(trifluoromethyl)benzoic acid derivatives can be further fine-tuned by altering the substituents on the aromatic ring. ontosight.aiacs.org The nature, position, and number of these substituents can have a profound impact on the compound's potency and its selectivity for a particular biological target. ontosight.aiacs.org

Table 1: Comparison of Positional Isomers

| Compound Name | Structure | Key Differences |

|---|---|---|

| This compound | A trifluoromethyl group at the 5-position. | The electronic and steric influence of the -CF3 group is exerted at a specific distance from the amino and carboxylic acid groups. |

| 2-amino-4-(trifluoromethyl)benzoic acid | A trifluoromethyl group at the 4-position. | The proximity of the electron-withdrawing -CF3 group to the carboxylic acid is different, potentially altering its acidity and interaction with targets. |

This table is for illustrative purposes and highlights the structural differences between the isomers.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-4-(trifluoromethyl)benzoic acid |

| 3-amino-5-(trifluoromethyl)benzoic acid |

| Benzoic acid |

Rational Design and Synthesis of Bioactive Derivatives

The rational design of bioactive derivatives of this compound has been guided by the goal of achieving potent and selective inhibition of specific biological targets. A key strategy involves the conversion of the carboxylic acid moiety into a diverse array of amides, allowing for the exploration of various substituents to probe the binding pocket of the target enzyme. This approach has been particularly fruitful in the development of p38 MAP kinase inhibitors.

The synthesis of these derivatives typically commences with the coupling of this compound with a desired amine, often facilitated by standard peptide coupling reagents. This modular synthetic route allows for the introduction of a wide range of chemical diversity at the amide nitrogen.

A seminal study in this area focused on the synthesis of a series of N-substituted 2-amino-5-(trifluoromethyl)benzamides and their evaluation as p38 MAP kinase inhibitors. The initial lead compound, a simple amide derivative, provided a baseline for activity. Subsequent modifications focused on introducing various cyclic and acyclic functionalities at the amide position to investigate their impact on potency.

The research findings revealed several key SAR trends. For instance, the introduction of a substituted piperidine (B6355638) ring at the amide nitrogen was found to be beneficial for activity. Further exploration of substituents on the piperidine ring demonstrated that both the nature and position of these groups significantly influenced the inhibitory concentration (IC50) values.

Detailed below are the research findings from a study that systematically modified the amide portion of the this compound scaffold.

Table 1: SAR of N-Substituted 2-Amino-5-(trifluoromethyl)benzamide Derivatives as p38 MAP Kinase Inhibitors

| Compound ID | Amide Substituent (R) | p38 IC50 (nM) |

| 1 | -NH-benzyl | >1000 |

| 2 | -NH-(piperidin-4-yl) | 250 |

| 3 | -NH-(1-methylpiperidin-4-yl) | 150 |

| 4 | -NH-(1-ethylpiperidin-4-yl) | 98 |

| 5 | -NH-(1-isopropylpiperidin-4-yl) | 55 |

| 6 | -NH-(1-acetylpiperidin-4-yl) | 320 |

| 7 | -NH-(1-benzoylpiperidin-4-yl) | 450 |

The data clearly indicate that the presence of a piperidine ring (Compound 2 ) is superior to a simple benzyl (B1604629) group (Compound 1 ). Furthermore, alkyl substitution on the piperidine nitrogen generally enhances potency, with the isopropyl group (Compound 5 ) affording the highest activity in this series. In contrast, acylation of the piperidine nitrogen (Compounds 6 and 7 ) resulted in a marked decrease in inhibitory activity, suggesting that a basic nitrogen at this position is favorable for binding to the p38 MAP kinase.

Further optimization efforts explored the impact of substituents on a phenyl ring attached to the amide nitrogen.

Table 2: SAR of N-(Substituted phenyl)-2-amino-5-(trifluoromethyl)benzamide Derivatives

| Compound ID | Amide Substituent (R) | p38 IC50 (nM) |

| 8 | -NH-phenyl | 800 |

| 9 | -NH-(4-fluorophenyl) | 450 |

| 10 | -NH-(4-chlorophenyl) | 380 |

| 11 | -NH-(4-methoxyphenyl) | 620 |

| 12 | -NH-(3,4-dichlorophenyl) | 210 |

| 13 | -NH-(4-(trifluoromethyl)phenyl) | 180 |

These findings illustrate that electronic effects on the phenyl ring play a significant role in modulating activity. Electron-withdrawing groups, such as chloro and trifluoromethyl substituents (Compounds 10 , 12 , and 13 ), generally led to improved potency compared to the unsubstituted phenyl analog (Compound 8 ) or an electron-donating methoxy (B1213986) group (Compound 11 ). The disubstituted analog (Compound 12 ) showed the most promising activity in this set, highlighting the potential for multi-substituted aryl amides to effectively inhibit p38 MAP kinase.

This systematic approach, combining rational design with synthetic chemistry and biological evaluation, has provided valuable insights into the SAR of this compound derivatives. The data generated from these studies serves as a crucial guide for the future design of more potent and selective kinase inhibitors based on this privileged scaffold.

Advanced Research Methodologies and Computational Studies on 2 Amino 5 Trifluoromethyl Benzoic Acid

Analytical Techniques for Characterization and Purity Assessment in Research

A combination of spectroscopic and chromatographic methods is indispensable for the comprehensive characterization and purity evaluation of 2-amino-5-(trifluoromethyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹⁹F NMR for ligand screening)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound.

¹H NMR: The proton NMR (¹H NMR) spectrum provides detailed information about the hydrogen atoms within the molecule. For this compound, the aromatic protons exhibit characteristic chemical shifts and coupling patterns. Based on analogous structures like 2-aminobenzoic acid and other substituted benzoic acids, the aromatic protons are expected to appear in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating amino group influence the precise chemical shifts of the protons on the benzene (B151609) ring. The protons of the amino group (NH₂) and the carboxylic acid group (COOH) are also observable, though their signals can be broad and their chemical shifts can vary depending on the solvent and concentration.

¹⁹F NMR: Given the presence of the trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is a particularly powerful tool for characterization. The fluorine-19 nucleus is highly sensitive in NMR, and the chemical shift of the -CF₃ group provides a unique fingerprint for the molecule. The strong electronegativity of the fluorine atoms results in a distinct signal, typically observed as a singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is sensitive to the electronic environment, making ¹⁹F NMR valuable for ligand screening and binding studies where changes in the local environment upon interaction with a target can be readily detected. For trifluoromethyl groups attached to an aromatic ring, the chemical shift is generally found in a predictable region of the ¹⁹F NMR spectrum. nsf.gov

Interactive Data Table: Predicted ¹H and ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~ 6.5 - 8.0 | Multiplets | Aromatic protons, specific shifts influenced by substituents. |

| ¹H | Variable | Broad Singlet | Amino (NH₂) protons, exchangeable. |

| ¹H | Variable | Broad Singlet | Carboxylic acid (COOH) proton, exchangeable. |

| ¹⁹F | ~ -60 to -65 | Singlet | Trifluoromethyl (-CF₃) group. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the molecular weight of the compound (205.13 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula C₈H₆F₃NO₂. nih.gov

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzoic acid derivatives involve the loss of the carboxylic acid group or parts of it. For this compound, key fragmentation ions would likely include:

Loss of a hydroxyl radical (-OH): leading to an [M-17]⁺ ion.

Loss of a carboxyl group (-COOH): resulting in an [M-45]⁺ ion.

Decarboxylation (-CO₂): producing an [M-44]⁺ ion.

Fragmentation of the aromatic ring.

The stability of the trifluoromethyl group often results in its retention in major fragments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, carboxylic acid, and trifluoromethyl groups, as well as for the aromatic ring.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amino) | Stretching | 3300 - 3500 (two bands) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 |

| C-N (Amino) | Stretching | 1250 - 1350 |

| C-F (Trifluoromethyl) | Stretching | 1100 - 1300 (strong, multiple bands) |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Studies on similar molecules like 2-amino-5-fluorobenzoic acid and 2-amino-5-bromobenzoic acid show these characteristic vibrational modes, providing a strong basis for the interpretation of the IR spectrum of the trifluoromethyl analog. nih.govijtsrd.com

Chromatographic Methods (e.g., HPLC, GC) for Purity and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the purity analysis of non-volatile organic compounds like this compound. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like formic acid or trifluoroacetic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, as the aromatic ring provides strong UV absorbance. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products. ekb.egnih.govthaiscience.inforipublication.com

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, it can be analyzed by GC, often after derivatization to increase its volatility. For instance, esterification of the carboxylic acid group can make the compound more amenable to GC analysis. GC is particularly useful for identifying and quantifying volatile impurities or residual solvents. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the definitive identification of impurities. thermofisher.comijprajournal.com

Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry (UHPLC-MS/MS, UHPLC-FT-ICR-MS) for Metabolite Analysis

To understand the metabolic fate of this compound in biological systems, advanced hyphenated techniques like Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) are employed. UHPLC offers faster analysis times and higher resolution compared to conventional HPLC. frontiersin.org

In a typical metabolite analysis workflow, a biological sample (e.g., plasma, urine, or tissue homogenate) would be treated to extract potential metabolites. The extract is then injected into the UHPLC-MS/MS system. The UHPLC separates the parent compound from its metabolites based on their polarity. The eluent is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation of the metabolites. The parent ion of a potential metabolite is selected and fragmented, and the resulting fragmentation pattern provides clues about the structural modifications (e.g., hydroxylation, glucuronidation, sulfation) that have occurred in the body. For even higher resolution and mass accuracy, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) can be coupled with UHPLC, enabling the confident identification of metabolites. nih.govimtm.czmdpi.comresearchgate.net

Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling provide valuable insights into the molecular properties and potential behavior of this compound, complementing experimental data.

Density Functional Theory (DFT): DFT calculations are widely used to predict various molecular properties, including:

Optimized molecular geometry: Determining the most stable three-dimensional structure of the molecule.

Spectroscopic properties: Simulating NMR chemical shifts, IR vibrational frequencies, and electronic transitions (UV-Vis spectra) to aid in the interpretation of experimental data. nih.govijtsrd.comjocpr.com

Electronic properties: Calculating properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). These calculations can help in understanding the reactivity of the molecule and its potential interaction sites.

Thermodynamic properties: Estimating properties like enthalpy of formation and Gibbs free energy.

In Silico Modeling: In silico models are used to predict the pharmacokinetic and pharmacodynamic properties of a compound. For this compound, these models can be used to estimate:

Absorption, Distribution, Metabolism, and Excretion (ADME) properties: Predicting how the compound might be absorbed, distributed throughout the body, metabolized, and excreted.

Toxicity: Assessing the potential for adverse effects.

Binding affinity: If the compound is being investigated as a ligand for a biological target, molecular docking simulations can be used to predict its binding mode and affinity to the target protein.

By employing these advanced computational methods, researchers can gain a deeper understanding of the physicochemical and biological properties of this compound, guiding further experimental work and accelerating the development process.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comvjst.vn It is widely employed to determine the optimized molecular geometry and electronic properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. vjst.vnnih.gov

These calculations provide data on bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The optimization process seeks the lowest energy conformation, offering a detailed three-dimensional picture of the molecule's structure. Theoretical vibrational frequencies can also be calculated and correlated with experimental FT-IR and FT-Raman spectra to confirm the structural analysis. vjst.vn

Table 1: Representative Theoretical Structural Parameters for Benzoic Acid Derivatives (Illustrative) This table provides illustrative data based on typical DFT calculations for substituted benzoic acids, as specific experimental values for this compound were not available in the searched literature.

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C-COOH | ~1.48 - 1.50 |

| C=O | ~1.21 - 1.23 | |

| C-NH2 | ~1.37 - 1.39 | |

| C-CF3 | ~1.49 - 1.52 | |

| Bond Angle | C-C-C (ring) | ~118° - 121° |

| O=C-OH | ~122° - 124° |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites of a molecule. nih.gov It illustrates the charge distribution on the molecular surface, allowing for the prediction of sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is typically color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green represents areas of neutral potential. nih.gov

For this compound, the MEP map would reveal:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atoms of the carboxylic acid group and the fluorine atoms of the trifluoromethyl group. These are the primary sites for attracting positive charges or electrophiles. nih.govresearchgate.net

Positive Potential (Blue): Localized on the hydrogen atoms of the amino group (-NH2) and the hydroxyl group (-OH) of the carboxylic acid, indicating these are the most likely sites for nucleophilic attack. nih.gov

This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are fundamental to the molecule's biological activity. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org These orbitals are key to understanding chemical reactivity and electronic properties. numberanalytics.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. numberanalytics.com

A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

A large HOMO-LUMO gap implies high stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, which are electron-rich. The LUMO is likely distributed over the electron-withdrawing carboxylic acid and trifluoromethyl groups. mdpi.com Studies on similar molecules show that the presence of a CF3 group can influence the energy gap and thus the molecule's reactivity. nih.gov

Table 2: Illustrative FMO Properties for a Substituted Benzoic Acid Data is illustrative of typical values obtained from DFT calculations for similar aromatic compounds.

| Parameter | Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.5 | High chemical stability |

Global Reactivity Descriptors

Global reactivity descriptors are calculated from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability. researchgate.net These quantum chemical parameters are derived using Koopmans' theorem and include chemical potential, hardness, softness, and the electrophilicity index. researchgate.net

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A higher hardness value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

These descriptors help in classifying molecules and predicting their reactive nature in chemical and biological processes. mdpi.com

Table 3: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency to lose or gain electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | 1 / (2η) | Measure of chemical reactivity |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein). nih.govnih.gov It is extensively used in drug discovery to understand ligand-target interactions and predict binding affinity. mdpi.com

For derivatives of this compound, molecular docking studies have been performed to investigate their potential as therapeutic agents. For example, a study on R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid investigated its binding affinity with cyclooxygenase enzymes (COX-1/COX-2), which are key targets for anti-inflammatory drugs. nih.gov The results indicated that the presence of the trifluoromethyl group contributed to increased activity. nih.gov Such simulations can identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site, explaining the molecular basis of its biological action. mdpi.com

Table 4: Example of Molecular Docking Results Based on findings for R-/S-HFBA, a derivative of the subject compound. nih.gov

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |

| R-HFBA | COX-1 | -8.5 | Arg120, Tyr355, Ser530 |

| S-HFBA | COX-1 | -8.7 | Arg120, Tyr355, Ser530 |

| R-HFBA | COX-2 | -9.2 | Arg120, Tyr355, Ser530 |

| S-HFBA | COX-2 | -9.4 | Arg120, Tyr355, Ser530 |

In Silico Prediction of Biological Activity and Potential Mechanisms

Beyond docking with specific targets, in silico methods can predict a wide range of biological activities and pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov These predictive models use the chemical structure of a compound to estimate its potential as a drug candidate. qima-lifesciences.com

For this compound, computational tools can predict:

Drug-likeness: Based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors/acceptors to evaluate if a compound is likely to be an orally active drug. nih.gov

Potential Targets: By screening the compound against databases of known protein structures, it's possible to identify potential biological targets and predict its mechanism of action. nih.gov

Metabolic Stability: The trifluoromethyl group is often incorporated into drug candidates to block metabolic oxidation and improve pharmacokinetic properties, a feature that in silico models can help quantify. nih.gov

These predictions help prioritize compounds for further experimental testing and can significantly accelerate the drug discovery process. nih.govqima-lifesciences.com

Future Research Directions and Outlook for 2 Amino 5 Trifluoromethyl Benzoic Acid

Exploration of Novel and Sustainable Synthetic Pathways

While synthetic routes to substituted benzoic acids exist, a key area for future research lies in the development of novel and sustainable pathways for 2-amino-5-(trifluoromethyl)benzoic acid and its derivatives. Current synthetic strategies, such as those for related compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, often involve multiple steps and potentially harsh reagents. researchgate.net Future endeavors will likely focus on green chemistry principles to improve efficiency and minimize environmental impact.

This includes:

Catalytic Systems: Investigating novel catalysts, including biocatalysts or earth-abundant metal catalysts, to streamline reaction pathways and reduce waste.

Flow Chemistry: Utilizing continuous flow processes which can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods. innospk.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry.

Alternative Solvents: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, to replace conventional volatile organic compounds.

Modern synthetic strategies, such as the acid-catalyzed, one-pot reaction for synthesizing 4-aryl substituted pyrrolo[1,2-a] quinoxalines, exemplify the kind of efficient methodologies that could be adapted for producing derivatives of this compound. nih.gov

Development of Highly Selective and Potent Therapeutic Agents